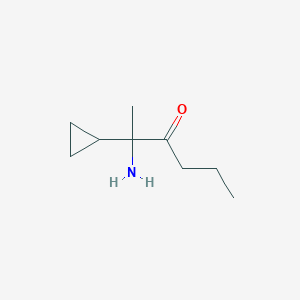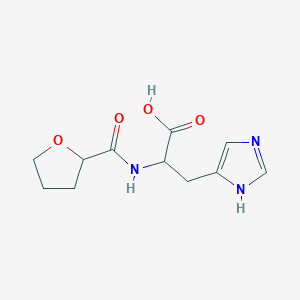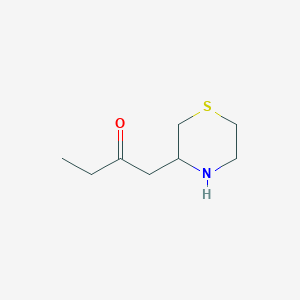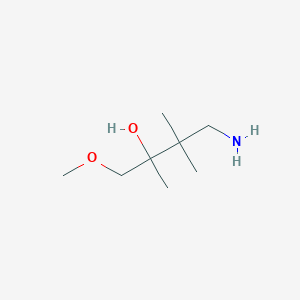
2-Amino-2-cyclopropylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-cyclopropylhexan-3-one is an organic compound with the molecular formula C₉H₁₇NO It is a cyclopropyl derivative of hexanone, featuring an amino group at the second position and a ketone group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopropylhexan-3-one can be achieved through several methods:
Reductive Amination: This involves the reaction of cyclopropyl ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclopropanation: Starting from a suitable hexanone derivative, cyclopropanation can be performed using reagents like diazomethane or Simmons-Smith reagent to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the cyclopropyl group and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclopropylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-Amino-2-cyclopropylhexanoic acid.
Reduction: 2-Amino-2-cyclopropylhexanol.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
2-Amino-2-cyclopropylhexan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropylhexan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The ketone group can participate in nucleophilic addition reactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-cyclopropylpentan-3-one
- 2-Amino-2-cyclopropylbutan-3-one
- 2-Amino-2-cyclopropylheptan-3-one
Uniqueness
2-Amino-2-cyclopropylhexan-3-one is unique due to its specific chain length and the position of the functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-amino-2-cyclopropylhexan-3-one |
InChI |
InChI=1S/C9H17NO/c1-3-4-8(11)9(2,10)7-5-6-7/h7H,3-6,10H2,1-2H3 |
InChI Key |
OQUANTMTXIECIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C)(C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)


![1-[(Cyclopropylmethyl)amino]but-3-EN-2-one](/img/structure/B13184739.png)

![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![2-[(Piperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13184779.png)

![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)
![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)

![3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)

